beta-Hydroxyasparagine

Beschreibung

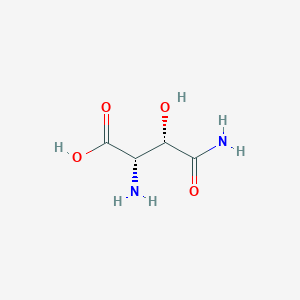

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S)-2,4-diamino-3-hydroxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10)/t1-,2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTLPSCRBFYDNX-LWMBPPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H](C(=O)N)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310305 | |

| Record name | (3S)-3-Hydroxy-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20790-72-1 | |

| Record name | (3S)-3-Hydroxy-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20790-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxyasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020790721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxyasparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3S)-3-Hydroxy-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYASPARAGINE, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J17BCS69U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Mechanisms of β Hydroxyasparagine

Role of Non-heme Fe2+ and α-Ketoglutarate-Dependent Oxygenases

A significant family of enzymes that catalyze this hydroxylation are the non-heme Fe2+ and α-ketoglutarate-dependent oxygenases. acs.orgnih.gov These enzymes utilize iron (II) as a cofactor and α-ketoglutarate as a co-substrate to activate molecular oxygen for the hydroxylation reaction. nih.gov

In the bacterium Streptomyces coelicolor A3(2), the enzyme responsible for the hydroxylation of L-asparagine is known as asparagine oxygenase, or AsnO. microbiologyresearch.orguniprot.org This enzyme is a crucial component in the biosynthetic pathway of the calcium-dependent antibiotic (CDA), a lipopeptide that exhibits activity against Gram-positive bacteria. acs.orgacs.org The deletion of the asnO gene in S. coelicolor results in the production of CDA variants that lack the hydroxyl group on the asparagine residue, confirming the enzyme's role in this specific hydroxylation. microbiologyresearch.orgnih.gov

AsnO catalyzes the stereospecific conversion of (2S)-asparagine to (2S,3S)-β-hydroxyasparagine. acs.orguniprot.org This reaction involves the binding of Fe2+, α-ketoglutarate, and L-asparagine to the enzyme's active site. The presence of these components allows for the activation of molecular oxygen, leading to the formation of a highly reactive iron-oxygen species. This species then abstracts a hydrogen atom from the β-carbon of the asparagine substrate, followed by the transfer of a hydroxyl group to the same position, resulting in the formation of (2S,3S)-β-hydroxyasparagine. acs.orgnih.gov

AsnO belongs to the clavaminate synthase-like superfamily of Fe2+/α-ketoglutarate-dependent oxygenases and shares structural and sequential similarities with other hydroxylases involved in the biosynthesis of different natural products. acs.orgacs.org These include HmaS, VioC, and MppO, which hydroxylate free amino acids for the production of antibiotics like vancomycin, viomycin (B1663724), and mannopeptimycins, respectively. acs.org While these enzymes share a common catalytic mechanism, they exhibit distinct substrate specificities. For instance, VioC, involved in viomycin biosynthesis, hydroxylates L-arginine, while MppO acts on L-enduracididine. acs.orgnih.gov

| Enzyme | Organism | Substrate | Product | Associated Antibiotic |

| AsnO | Streptomyces coelicolor A3(2) | L-Asparagine | (2S,3S)-β-Hydroxyasparagine | Calcium-Dependent Antibiotic (CDA) acs.orguniprot.org |

| HmaS | - | - | β-Hydroxytyrosine | Vancomycin group acs.org |

| VioC | Streptomyces sp. ATCC11861 | L-Arginine | (2S,3S)-Hydroxyarginine | Viomycin acs.orgacs.orgnih.gov |

| MppO | - | L-Enduracididine | β-Hydroxyenduracididine | Mannopeptimycins acs.org |

Stereospecificity in Enzymatic Hydroxylation

The orientation of the hydroxyl group added to the asparagine molecule is critical, leading to different stereoisomers. Enzymes exhibit remarkable control over this aspect of the reaction, a property known as stereospecificity.

While AsnO produces the (2S,3S) or threo-isomer of β-hydroxyasparagine, other enzymes can produce different stereoisomers. nih.govscispace.comportlandpress.com For example, the human enzyme Factor Inhibiting HIF-1 (FIH-1), an asparaginyl hydroxylase, also catalyzes the formation of the threo-isomer of β-hydroxyasparagine on asparagine residues within specific proteins. scispace.comnih.govnih.gov This is in contrast to other hydroxylases, such as those that act on epidermal growth factor (EGF)-like domains, which produce the erythro-isomer. nih.govnih.gov The ability of different enzymes to produce specific stereoisomers highlights the precise structural arrangements within their active sites that dictate the orientation of the substrate and the subsequent hydroxylation event. nih.govpnas.org

Stereospecificity in Enzymatic Hydroxylation

Formation of erythro-Isomer

The erythro-isomer of β-hydroxyasparagine is formed through the post-translational hydroxylation of asparagine residues within specific protein domains. nih.gov This modification has been identified in the epidermal growth factor (EGF)-like domains of several human proteins, including the complement component C1r. nih.govebi.ac.uk In this context, the hydroxylation of asparagine at a specific position yields erythro-β-hydroxyaspartic acid after acid hydrolysis, indicating the presence of erythro-β-hydroxyasparagine in the intact protein. nih.gov

The enzymes responsible for this transformation are known as 'EGF-hydroxylases'. scispace.com These mammalian hydroxylases recognize asparagine or aspartic acid residues within a conserved sequence motif in EGF-like domains and catalyze hydroxylation at the β-carbon to produce the erythro (2S,3R) isomer. scispace.com This is distinct from other asparaginyl hydroxylases, such as Factor Inhibiting HIF (FIH-1), which produce the threo-(2S,3S) isomer. scispace.com

Enzymatic Production Systems for β-Hydroxy-α-Amino Acids

The synthesis of β-hydroxy-α-amino acids is of significant interest for pharmaceutical development, and biocatalytic approaches are often favored over chemical methods due to their high selectivity and environmentally benign nature. researchgate.netmdpi.com Enzymatic production systems, often involving the heterologous expression of hydroxylase pathways in host organisms like Escherichia coli, provide an efficient means to generate these valuable compounds. researchgate.netmdpi.com

N-Succinyl L-Amino Acid Hydroxylase (SadA)

A notable enzymatic system for producing β-hydroxy-α-amino acids utilizes two key enzymes found in Burkholderia ambifaria AMMD: N-succinyl L-amino acid β-hydroxylase (SadA) and N-succinyl L-amino acid desuccinylase (LasA). researchgate.netresearchgate.net

SadA is an iron(II)/α-ketoglutarate-dependent dioxygenase that stereoselectively hydroxylates the β-position of various N-succinyl aliphatic L-amino acids. researchgate.netresearchgate.net This enzyme exhibits high diastereoselectivity. mdpi.com For the production of the free β-hydroxy amino acid, a two-step cascade is employed. First, SadA hydroxylates the N-succinylated substrate. Following this, LasA catalyzes the removal of the succinyl group to yield the optically pure β-hydroxy α-amino acid. researchgate.netmdpi.com This dual-enzyme system has been successfully used to produce L-threo-β-hydroxyleucine with high conversion and diastereomeric excess. researchgate.net

SadA shows activity towards several N-substituted L-amino acids, with a preference for N-succinylated substrates.

| Substrate | Relative Activity (%) | Product |

| N-succinyl-L-leucine | 100 | N-succinyl-L-threo-β-hydroxyleucine |

| N-succinyl-L-valine | - | N-succinyl-L-β-hydroxyvaline |

| N-succinyl-L-isoleucine | - | (2S,3R)-N-succinyl-L-β-hydroxyisoleucine |

| N-formyl-L-leucine | Substrate Accepted | - |

| N-acetyl-L-leucine | Substrate Accepted | - |

| N-carbamoyl-L-leucine | Substrate Accepted | - |

| L-leucine | No Activity Detected | - |

| Data derived from studies on SadA from Burkholderia ambifaria AMMD. mdpi.comresearchgate.netmdpi.com |

Biocatalytic Approaches for Regioselectivity

Achieving high regioselectivity is a primary challenge in chemical synthesis, making biocatalysis an attractive alternative for the hydroxylation of amino acids. mdpi.com Enzymes, with their precisely structured active sites, can direct the hydroxylation to a specific carbon atom, such as the β-carbon of asparagine, avoiding unwanted side reactions. nih.gov

The use of specific enzymes like SadA and AsnO (discussed below) exemplifies this principle. SadA acts specifically on the β-carbon of N-succinyl L-amino acids. researchgate.net Similarly, the enzyme AsnO, found in the biosynthetic pathway of the calcium-dependent antibiotic, stereospecifically hydroxylates L-asparagine to (2S,3S)-β-hydroxyasparagine. nih.govacs.org These enzymes can be used in whole-cell biocatalyst systems, where organisms like E. coli are engineered to express the desired hydroxylase, enabling preparative-scale production of specific β-hydroxy-α-amino acids. researchgate.netnih.gov

Genetic and Genomic Basis of Biosynthesis

The genetic blueprints for the biosynthesis of β-hydroxyasparagine are located within biosynthetic gene clusters (BGCs) dedicated to the production of complex natural products.

Identification of Biosynthetic Gene Clusters (e.g., Ramoplanin (B549286), Calcium-Dependent Antibiotic)

The genes responsible for producing antibiotics containing β-hydroxyasparagine are organized into discrete clusters on the chromosomes of the producing microorganisms.

Ramoplanin: The BGC for ramoplanin was isolated from the microorganism Actinoplanes sp. ATCC 33076. google.com This locus contains 33 open reading frames (ORFs) that encode all the proteins necessary for the synthesis of this complex glycolipodepsipeptide antibiotic. google.com Ramoplanin's structure includes a β-hydroxyasparagine residue at position 2, which is critical as it forms a lactone bond with the C-terminal amino acid to cyclize the peptide. google.comacs.org The gene cluster contains the specific genes that encode the polypeptides responsible for the formation of the β-hydroxyasparagine residue. google.com

Calcium-Dependent Antibiotic (CDA): The BGC for CDA is found in Streptomyces coelicolor A3(2). acs.orgnih.gov This lipopeptide antibiotic contains a (2S,3S)-3-hydroxyasparagine residue. nih.gov The gene cluster was identified and mapped, revealing sequences characteristic of non-ribosomal peptide synthetases and the enzymes required for generating the non-proteinogenic amino acid building blocks. acs.orgacs.org

| Feature | Ramoplanin BGC | Calcium-Dependent Antibiotic (CDA) BGC |

| Producing Organism | Actinoplanes sp. ATCC 33076 google.com | Streptomyces coelicolor A3(2) acs.org |

| Natural Product Class | Glycolipodepsipeptide google.com | Acidic Lipopeptide acs.org |

| β-HAsn Position | Position 2 google.comacs.org | Position 9 nih.gov |

| β-HAsn Stereochemistry | L-threo nih.gov | (2S,3S) nih.gov |

| Key Gene for Hydroxylation | ramo10 (putative) mdpi.com | asnO nih.govnih.gov |

| Enzyme Type | Diiron non-heme β-hydroxylase (predicted) mdpi.com | Non-heme Fe(II)/α-ketoglutarate-dependent oxygenase nih.gov |

Functional Analysis of Specific Open Reading Frames (e.g., ORF 10 in Ramoplanin Biosynthesis)

Functional analysis of individual genes within these clusters has elucidated the specific enzymatic steps in β-hydroxyasparagine formation.

In the ramoplanin BGC, the open reading frame ramo10 (ORF 10) has been identified as encoding a putative diiron non-heme β-hydroxylase. mdpi.com This enzyme shares significant sequence similarity with other known amino acid hydroxylases, such as Tei12*, which is involved in teicoplanin biosynthesis, strongly suggesting its role in the β-hydroxylation step of an amino acid precursor for ramoplanin assembly. mdpi.com

In the CDA biosynthetic pathway, the function of the gene asnO has been confirmed through genetic and biochemical studies. nih.govnih.gov AsnO encodes a non-heme Fe(II)/α-ketoglutarate-dependent oxygenase that directly hydroxylates free L-asparagine to form (2S,3S)-3-hydroxyasparagine. nih.gov Deletion of the asnO gene from the CDA gene cluster resulted in the production of new CDA analogues that contained an asparagine residue in place of the typical 3-hydroxyasparagine, confirming that AsnO is required for the β-hydroxylation of the asparagine residue. nih.gov

Role of β Hydroxyasparagine in Natural Product Synthesis

Non-Ribosomal Peptide Synthetase (NRPS) Systems

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzyme complexes that bacteria and fungi use to assemble peptides, many of which have significant pharmacological properties. nih.govmdpi.com Unlike ribosomal protein synthesis, which is limited to the 20 standard proteinogenic amino acids, NRPS pathways can incorporate a vast array of "unnatural" or non-proteinogenic amino acids, including β-hydroxyasparagine. acs.orgacs.orgnih.govfrontiersin.org This expands the chemical diversity of the resulting peptides, enabling the production of compounds with unique structures and functions. uni-marburg.denih.gov

β-Hydroxyasparagine is a derivative of the common amino acid asparagine, featuring a hydroxyl group on its β-carbon. nih.gov This modification prevents it from being used in standard ribosomal protein synthesis, classifying it as a non-proteinogenic amino acid. acs.orgacs.org In the context of NRPS-mediated synthesis, β-hydroxyasparagine is not typically loaded onto the synthetase complex and then modified. Instead, it is synthesized as a free amino acid precursor before its incorporation into the growing peptide chain. acs.orguni-marburg.de

This precursor synthesis is often carried out by specialized tailoring enzymes encoded within the biosynthetic gene cluster of the natural product. A common mechanism involves the direct hydroxylation of L-asparagine, catalyzed by non-heme Fe(II)/α-ketoglutarate dependent oxygenases. acs.orguni-marburg.de These enzymes exhibit high stereospecificity, ensuring the correct isomer of β-hydroxyasparagine is produced for subsequent incorporation by the NRPS module. acs.orgacs.org The adenylation (A) domain of a specific NRPS module then recognizes and activates the pre-formed β-hydroxyasparagine, loading it onto the assembly line for peptide bond formation. nih.gov

The inclusion of β-hydroxyasparagine is a recurring motif in several classes of bioactive natural products, particularly lipopeptide antibiotics. Its hydroxyl group can serve as a key attachment point for cyclization, forming ester bonds (in depsipeptides) or influencing the molecule's conformation and interaction with its biological target.

The Calcium-Dependent Antibiotic (CDA) produced by Streptomyces coelicolor is an acidic lipopeptide that contains a (2S,3S)-3-hydroxyasparagine residue at position 9 of its 11-amino acid core. acs.orgacs.orgnih.gov The biosynthesis of this residue is well-characterized. The enzyme AsnO, a non-heme Fe(II)/α-ketoglutarate-dependent oxygenase, is responsible for the direct and stereospecific hydroxylation of free L-asparagine. acs.orgnih.govenzyme-database.org The resulting (2S,3S)-3-hydroxyasparagine is then recognized and incorporated by the corresponding module of the CDA NRPS assembly line. acs.orgexpasy.org The presence of this hydroxylated residue is a hallmark of daptomycin-type lipopeptide antibiotics and is considered essential for their bioactivity. acs.orgnih.gov In some CDA variants, this residue can be further modified by phosphorylation. iupac.org

Noursamycins are cyclic peptide antibiotics that also feature β-hydroxyasparagine as a core structural component. nih.govacs.org For instance, the proposed structure of noursamycin A, a cyclopeptide, was initially thought to contain a D-threo-β-hydroxyasparagine residue. mdpi.com However, a total synthesis of this proposed structure ultimately led to a structural reassignment, highlighting the complexity of determining the exact stereochemistry of these non-proteinogenic residues. researchgate.net The related compound, nicrophorusamide A, was confirmed to contain a (2R,3R)-β-hydroxyasparagine subunit. mdpi.com The incorporation of β-hydroxyasparagine is a shared feature among related antibiotics like the ulleungmycins and curacomycin. nih.govacs.org

Rotihibins are non-ribosomal peptides that act as plant growth regulators by inhibiting the Target of Rapamycin (TOR) kinase pathway. nih.govnih.gov Rotihibin A, produced by Streptomyces graminofaciens, and its analogues, rotihibins C and D, isolated from Streptomyces scabies, are lipopeptides that contain L-threo-β-hydroxyasparagine. nih.govuni-due.de Analysis of the rotihibin biosynthetic gene cluster (rth) in S. scabies identified the NRPS machinery responsible for its assembly, including modules predicted to incorporate β-hydroxyasparagine. nih.govsecondarymetabolites.org The presence of this modified amino acid contributes to the unique structure of these herbicidal compounds. uni-due.de

Incorporation into Lipopeptide Antibiotics and Other Natural Products

Pyoverdines (Siderophores)

Beta-hydroxyasparagine is a modified amino acid incorporated into certain non-ribosomal peptides, including a specific class of siderophores known as pyoverdines. Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. While β-hydroxyaspartate is a more commonly found iron-coordinating residue in peptidic siderophores, providing a bidentate OO' coordination to Fe(III), the presence of β-hydroxyasparagine has been identified in pyoverdine VLB120, produced by Pseudomonas taiwanensis VLB120. pnas.org Some Pseudomonas strains are also known to produce fatty-acyl peptidic siderophores like corrugatin, ornicorrugatin, and histicorrugatin, which contain both β-hydroxyhistidine and β-hydroxyaspartate. pnas.orgresearchgate.net

The biosynthesis of these complex peptides is orchestrated by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs). pnas.org The hydroxylation of aspartate or asparagine residues is a critical step in the formation of these siderophores. This reaction is catalyzed by non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases, which can exist as discrete, stand-alone enzymes or as integrated domains within the NRPS machinery. nih.gov Genomic and phylogenetic analyses have revealed distinct functional subtypes of these aspartyl β-hydroxylases that exhibit divergent stereoselectivity, influencing the final three-dimensional structure of the siderophore. pnas.org The stereochemistry of the β-hydroxyaspartate residues in several siderophores has been characterized, confirming the predictive power of these enzyme subtypes. pnas.org

The incorporation of β-hydroxyaspartate and related residues is significant as they can undergo photoinduced reduction of Fe(III) to Fe(II), accompanied by oxidative decarboxylation of the ligand, a process that facilitates iron release. pnas.org The study of the biosynthetic gene clusters responsible for siderophore production allows for the prediction of the presence and stereochemistry of β-hydroxylated residues, aiding in the structural elucidation of novel siderophores. pnas.org

Post-Incorporation Modifications and Cyclization Mechanisms (e.g., in Ramoplanin)

Ramoplanin (B549286), a lipoglycodepsipeptide antibiotic, is another example of a natural product that contains β-hydroxyasparagine. The core structure of ramoplanin is a 17-amino acid peptide that includes a l-threo-β-hydroxyasparagine residue at the second position (HAsn2). rsc.orggoogle.commdpi.com The biosynthesis of ramoplanin is carried out by a multi-modular non-ribosomal peptide synthetase (NRPS) system. google.com Within the ramoplanin biosynthetic gene cluster, it is proposed that the open reading frame (ORF) 10 is responsible for the formation of β-hydroxyasparagine. google.com

A key step in the maturation of ramoplanin is the cyclization of the linear peptide precursor. It is proposed that the cyclization and release of the peptide from the NRPS assembly line occur through a nucleophilic attack of the side chain hydroxyl group of the β-hydroxyasparagine residue on the thioester bond that links the C-terminal of the peptide to the final module of the NRPS. google.com This intramolecular reaction forms a stable ester linkage, resulting in the characteristic cyclic depsipeptide structure of ramoplanin. mdpi.com

The total synthesis of ramoplanin and its analogues has provided further insights into the role of β-hydroxyasparagine. These synthetic efforts have required the development of methods for the asymmetric synthesis of orthogonally protected l-threo-β-hydroxyasparagine. researchgate.net Furthermore, studies involving the replacement of the β-hydroxyasparagine residue with other amino acids, such as diaminopropionic acid, have been conducted to explore the structure-activity relationship of ramoplanin and to generate novel analogues with potentially improved properties. rsc.org

Chemoenzymatic and Combinatorial Approaches for Natural Product Derivatization

In Vitro Evolution of Alternate Substrates for Hydroxylases

The generation of novel non-ribosomal peptides often involves the incorporation of non-proteinogenic amino acids, such as β-hydroxyasparagine. A powerful strategy to achieve this is through the in vitro evolution of the hydroxylase enzymes responsible for their formation. uni-marburg.de Directed evolution and rational design approaches are employed to alter the substrate specificity of these enzymes, enabling them to act on new substrates and produce a wider array of hydroxylated amino acids. nih.govacs.orgfrontiersin.org

A notable example is the engineering of AsnO, a non-heme iron(II)/α-ketoglutarate dependent hydroxylase that synthesizes the β-hydroxyasparagine found in the acidic lipopeptide antibiotic CDA. uni-marburg.de Through site-directed mutagenesis of the substrate-binding residues, a variant of AsnO was created that no longer hydroxylated its native substrate, asparagine. Instead, this engineered enzyme was found to stereospecifically catalyze the formation of L-threo-hydroxyaspartic acid from aspartate, demonstrating the feasibility of reprogramming these enzymes for the synthesis of pharmaceutically relevant non-proteinogenic amino acids. uni-marburg.de

The crystal structure of AsnO revealed a substrate-induced fit mechanism, where a lid-like region closes over the active site upon substrate binding, which accounts for its specificity for free asparagine. uni-marburg.de This detailed structural and mechanistic understanding is crucial for the successful redesign of these enzymes. The ability to predict amino acid binding residues in homologous hydroxylases through 3D modeling further facilitates the targeted engineering of these biocatalysts. uni-marburg.de Such engineered hydroxylases can then be used in chemoenzymatic approaches to produce novel building blocks for incorporation into non-ribosomal peptide libraries.

Generation of Novel Non-Ribosomal Peptide Compound Libraries

The modular nature of non-ribosomal peptide synthetases (NRPSs) makes them ideal targets for combinatorial biosynthesis, a strategy aimed at generating libraries of novel peptide compounds. nih.govnih.gov By genetically manipulating the NRPS assembly lines, for instance, by replacing domains or entire modules, it is possible to incorporate different amino acids, including modified ones like β-hydroxyasparagine, into the final peptide product. nih.govspringernature.com

Recent advancements in synthetic biology have led to the development of more efficient methods for generating NRPS-derived peptide libraries. One such approach involves the creation of "type S" NRPSs, where the synthetases are split into multiple subunits that can be reassembled in various combinations using synthetic zippers. nih.govbiorxiv.org This "plug-and-play" system allows for the rapid generation of diverse bi- and tripartite NRPS libraries, leading to the production of a wide range of new-to-nature peptides and their derivatives at significant titers. nih.gov

These combinatorial approaches are not limited to the exchange of entire domains or modules. Reprogramming the substrate specificity of adenylation (A) domains, which are responsible for selecting and activating the amino acid building blocks, is another promising strategy. acs.orgnih.gov The generation of A-domain libraries capable of activating a variety of substrates, coupled with high-throughput screening methods, has the potential to greatly expand the chemical diversity of non-ribosomal peptide libraries. nih.gov The integration of engineered hydroxylases that produce novel hydroxylated amino acids with these combinatorial NRPS systems opens up avenues for the creation of peptide libraries with unique structural features and potentially novel biological activities.

Metabolic and Biological Functions of β Hydroxyasparagine

Interactions with Amino Acid Metabolism Enzymes

β-Hydroxyasparagine, a non-proteinogenic amino acid, has been identified as an active participant in amino acid metabolism, primarily through its interaction with enzymes involved in the D-serine pathway.

Recent research has identified l-erythro-β-hydroxyasparagine (l-β-EHAsn), a form of the compound found in significant quantities in human urine, as a novel substrate for the Zn²⁺-dependent D-serine dehydratase (DSD) nih.govresearchgate.netnih.govnih.gov. D-serine dehydratase is a pyridoxal (B1214274) 5′-phosphate-dependent (PLP) enzyme that typically catalyzes the degradation of D-serine into pyruvate (B1213749) and ammonia (B1221849) wikipedia.org. While DSD is found in various non-mammalian eukaryotes like chickens and the cellular slime mold Dictyostelium discoidem, its primary role in mammals is less established, with the flavoenzyme D-amino acid oxidase (DAO) being the main enzyme for D-serine degradation nih.gov. The discovery that the l-isomer of β-hydroxyasparagine can be processed by DSD is noteworthy, as DSD substrates are generally D-amino acids that possess a hydroxyl group at the beta-carbon position nih.govnih.gov.

In addition to being a substrate for DSD, l-erythro-β-hydroxyasparagine has been demonstrated to be a potent inhibitor of mammalian serine racemase (SR) nih.govresearchgate.netnih.gov. Serine racemase is the key enzyme responsible for the synthesis of endogenous D-serine from L-serine in the central nervous system nih.gov. D-serine acts as a crucial co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, memory, and learning nih.govfrontiersin.org.

| Inhibitor | Enzyme | Inhibition Type | Inhibition Constant (Ki) |

|---|---|---|---|

| l-erythro-β-hydroxyasparagine | Mouse Serine Racemase | Competitive | 40 µM |

The dual role of l-erythro-β-hydroxyasparagine as both a substrate for DSD and an inhibitor of SR suggests its involvement in the metabolic regulation of D-serine pathways nih.govnih.govdundee.ac.uk. Given that the concentration of l-β-EHAsn in human urine (approximately 50 µM) is comparable to its inhibitory constant (Ki) for serine racemase (40 µM), it is plausible that this compound plays a physiological role in modulating D-serine synthesis researchgate.netnih.govnih.govdundee.ac.uk. By inhibiting SR, β-hydroxyasparagine can curb the production of D-serine, which could be significant in conditions associated with NMDA receptor hyperactivation nih.gov. This positions l-β-EHAsn and its derivatives as potential starting points for developing therapeutic agents targeting human serine racemase nih.govdundee.ac.uk.

Inhibition of Mammalian Serine Racemase (SR)

Role in Protein Structure and Post-Translational Modifications

Beyond its interactions with metabolic enzymes, β-hydroxyasparagine is also known as a product of post-translational modification within specific protein domains. This modification, the hydroxylation of asparagine residues, is considered a flexible and dynamic process, akin to other regulatory modifications like phosphorylation and methylation researchgate.netresearchgate.netnih.govnih.govbohrium.com.

β-hydroxyasparagine has been identified in several proteins within domains that are homologous to the epidermal growth factor (EGF) nih.govnih.govpnas.orgpnas.orgresearchgate.net. This modification involves the hydroxylation of an asparagine residue to form erythro-β-hydroxyasparagine pnas.org. This amino acid was first discovered in the vitamin K-dependent protein S, a regulator of blood coagulation nih.govnih.gov. In protein S, β-hydroxyasparagine is present in three of the four EGF-like domains nih.govnih.govpnas.org. Subsequently, this modification has been found in other non-vitamin K-dependent proteins that also contain EGF-like domains pnas.org. Sequence comparisons have led to the identification of a consensus sequence that appears to be required by the hydroxylase enzyme(s) responsible for this modification nih.govpnas.org.

| Protein | Function |

|---|---|

| Vitamin K-dependent protein S | Blood coagulation regulation |

| Complement protein C1r | Complement system activation |

| Complement protein C1s | Complement system activation |

| Uromodulin | Urinary protein |

Conservation of Sequence Motifs for β-Hydroxylation in Proteins

The hydroxylation of asparagine residues does not occur randomly but is targeted to specific sites within proteins. Research has shown that this modification happens within EGF-like domains. pnas.org Sequence comparisons of proteins known to contain β-hydroxyasparagine have led to the identification of a consensus sequence that appears to be required by the hydroxylating enzyme(s). pnas.org This conserved sequence motif containing the asparagine hydroxylation site is found in a variety of functionally diverse proteins that possess EGF-like domains, including both vitamin K-dependent and non-vitamin K-dependent proteins. nih.gov The enzyme responsible, aspartate/asparagine β-hydroxylase (AspH), is a type II transmembrane protein located in the endoplasmic reticulum that hydroxylates specific aspartyl and asparaginyl residues within these consensus sequences. nih.govwikipedia.org

Functional Implications of Protein-Associated β-Hydroxyasparagine

The precise functional role of β-hydroxyasparagine is an area of ongoing investigation, with evidence suggesting it contributes to the fine-tuning of protein activity rather than being essential for it.

Complement System Activation : In the context of the complement system, the finding that recombinant C1s lacking β-hydroxyasparagine can still assemble into a functional C1 complex suggests the modification is not strictly required for the primary proteolytic activity of the complex. nih.govnih.gov This indicates that its role may be more subtle, potentially influencing the stability, regulation, or specific interactions of the C1 complex within the intricate complement cascade.

Calcium Ion Binding : β-hydroxyasparagine is found in EGF-like domains, which are often involved in calcium binding. wikipedia.org The addition of a hydroxyl group could potentially modulate the calcium-binding properties of these domains, thereby influencing protein conformation and function. The gene encoding the hydroxylase, ASPH, is noted to have molecular functions related to calcium ion binding. wikipedia.org

Participation in Broader Cellular Processes

The enzyme responsible for forming β-hydroxyasparagine, AspH, has been implicated in fundamental cellular processes, linking this specific amino acid modification to complex events like cell differentiation and migration.

Differentiation of Neural Crest Cell Derivatives

While a direct link between the β-hydroxyasparagine molecule itself and neural crest cell differentiation is not established, the enzyme that creates it, Aspartyl-(Asparginyl)-β-Hydroxylase (AspH/AAH), plays a significant role in neuronal development. nih.govnih.gov Neural crest cells are a multipotent cell population that differentiates into a wide array of cell types, including neurons and glia of the peripheral nervous system. nih.gov

AspH promotes neuronal motility and migration, which are critical processes for the proper development and differentiation of neural crest derivatives. nih.govnih.gov It achieves this by hydroxylating key proteins in the Notch signaling pathway. nih.govnih.gov The Notch pathway is a highly conserved cell-cell communication system that is essential for determining cell fates during embryonic development. nih.gov By hydroxylating Notch receptors and their ligands, AspH activates this signaling cascade, thereby influencing neuronal migration and differentiation. nih.govnih.gov Therefore, the enzymatic process of asparagine hydroxylation is a key regulatory step in the complex events governing the differentiation of neural crest cells.

| Process | Role of Aspartyl-(Asparginyl)-β-Hydroxylase (AspH/AAH) | Mechanism | Reference |

|---|---|---|---|

| Neuronal Motility/Migration | Promotes cell movement | Hydroxylation-dependent activation of Notch signaling networks | nih.govnih.gov |

| Cell Differentiation | Influences cell fate decisions | Activation of the Notch signaling cascade through hydroxylation of Notch receptors and ligands | nih.gov |

Involvement in Arachidonate (B1239269) Metabolic Processes

The arachidonate metabolic pathway involves the conversion of arachidonic acid into various bioactive eicosanoids, which are key mediators of inflammation and other cellular processes. nih.govacs.org This complex network is primarily mediated by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. nih.gov Based on a review of the available scientific literature, there is no direct evidence to suggest the participation of β-hydroxyasparagine or the enzyme aspartate/asparagine β-hydroxylase in the metabolic processes of arachidonic acid.

Correlation with Creatinine (B1669602) Levels in Biological Fluids

Recent scientific investigations have unveiled a significant and direct correlation between the levels of β-hydroxyasparagine, particularly the L-erythro stereoisomer, and creatinine concentrations in biological fluids, most notably in urine. This relationship suggests a potential role for β-hydroxyasparagine as a biomarker related to renal function and metabolic status.

Detailed Research Findings

Studies focusing on the urinary excretion of amino acids have identified L-erythro-β-hydroxyasparagine as an atypical amino acid found in substantial amounts in human urine, while being nearly undetectable in serum or most tissues nih.gov. This observation points towards an endogenous origin for this compound dundee.ac.uk.

A key study involving young, healthy volunteers provided robust evidence of a strong positive correlation between the urinary concentration of L-erythro-β-hydroxyasparagine and creatinine levels nih.gov. The correlation coefficient (r) was determined to be 0.91, indicating a very strong linear relationship nih.gov. The median urinary concentration was found to be 37.9 nmol of L-erythro-β-hydroxyasparagine per milligram of creatinine nih.gov. This tight correlation is specific to β-hydroxyasparagine, as no such relationship was observed for the proteinogenic amino acid L-asparagine nih.govdundee.ac.uk. The consistency of this correlation across urine samples collected at different times of the day further underscores the stability of this metabolic relationship in healthy individuals nih.gov.

The following table summarizes the key findings from this research:

| Parameter | Value | Source |

| Analyte | L-erythro-β-hydroxyasparagine | nih.gov |

| Biological Fluid | Urine | nih.gov |

| Study Population | Young, healthy volunteers | nih.gov |

| Correlation with Creatinine (r) | 0.91 | nih.gov |

| Median Concentration | 37.9 nmol/mg creatinine | nih.gov |

| Interquartile Range (IQR) | 33.5–43.7 nmol/mg creatinine | nih.gov |

Further supporting the link between β-hydroxyasparagine and renal function, a metabolomics study aimed at identifying metabolites associated with the glomerular filtration rate (GFR) highlighted β-hydroxyasparagine as a significant compound nih.gov. Creatinine is a well-established marker for kidney filtration, and its levels typically rise as kidney function declines nih.gov. In this study, β-hydroxyasparagine was ranked among the top metabolites that were strongly correlated with kidney function across groups with varying degrees of measured GFR nih.gov. This finding suggests that the correlation between β-hydroxyasparagine and creatinine is likely reflective of their mutual association with renal clearance. However, the precise mechanism through which β-hydroxyasparagine levels are influenced by kidney filtration remains an area for further investigation nih.gov.

The data from these studies collectively suggest that the urinary level of β-hydroxyasparagine, when normalized to creatinine, is a consistent value in healthy individuals. Deviations from this norm could potentially indicate changes in metabolic processes or renal function, positioning β-hydroxyasparagine as a candidate for further research as a potential biomarker. The strong correlation observed is a critical finding in understanding the metabolic and biological significance of this unique amino acid dundee.ac.uk.

Synthetic Methodologies for β Hydroxyasparagine and Its Derivatives

Chemical Synthesis Approaches

The synthesis of β-hydroxyasparagine, a non-proteinogenic amino acid, has been approached through various chemical and chemoenzymatic methods. These strategies aim to control the stereochemistry at the two chiral centers of the molecule, leading to the desired isomers. Methodologies range from utilizing natural precursors and enzymatic reactions to complex multi-step chemical syntheses and modern asymmetric strategies.

From Epoxysuccinic Acid

A straightforward chemoenzymatic method for synthesizing L-erythro-β-hydroxyasparagine (l-β-EHAsn) begins with (-)-trans-epoxysuccinic acid. nih.gov This starting material can be produced through the fermentation of glucose by the fungus Aspergillus fumigatus. nih.gov The synthesis proceeds in a simple, three-step process. nih.gov

The initial step involves the ammonolysis of trans-epoxysuccinic acid, which is achieved by treating it with concentrated aqueous ammonia (B1221849). nih.gov This reaction opens the epoxide ring and results in a racemic mixture of DL-erythro-β-hydroxyaspartic acid (dl-β-EHAsp). nih.gov To resolve this mixture, a stereospecific enzymatic reaction is employed. The mixture is incubated with mouse serine racemase, an enzyme that specifically decomposes the D-isomer (d-β-EHAsp). nih.gov The remaining L-erythro-β-hydroxyaspartic acid (l-β-EHAsp) is then converted to the final product, l-β-EHAsn, through the action of the enzyme AsnA. nih.gov Final purification to separate the desired l-β-EHAsn from any remaining l-β-EHAsp can be accomplished using column chromatography. nih.gov

| Step | Description | Key Reagents/Enzymes | Outcome |

|---|---|---|---|

| 1 | Ammonolysis | trans-epoxysuccinic acid, Aqueous Ammonia | Racemic dl-erythro-β-hydroxyaspartic acid |

| 2 | Enzymatic Resolution | Mouse Serine Racemase | Decomposition of d-isomer, leaving l-erythro-β-hydroxyaspartic acid |

| 3 | Enzymatic Amidation | AsnA (Asparagine Synthetase A) | Conversion to l-erythro-β-hydroxyasparagine |

| Parameter | Description |

|---|---|

| Starting Material | Methyl p-Methoxycinnamate |

| Number of Steps | 7 |

| Overall Yield | 23% nih.gov |

| Key Strategy | Use of a methoxy-substituted aromatic ring as a masked carboxyl group. nih.gov |

Asymmetric Synthesis Strategies

To achieve high stereoselectivity, modern asymmetric synthesis strategies have been developed. These methods employ chiral catalysts or start from chiral precursors to control the formation of the desired stereoisomers of β-hydroxyasparagine.

The Sharpless Asymmetric Aminohydroxylation (SAAH) is a powerful method for the stereoselective synthesis of vicinal amino alcohols from alkenes. nih.gov The reaction creates adjacent amine and alcohol groups in a syn-selective manner across a double bond. nih.govorganic-chemistry.org It employs a catalytic amount of osmium tetroxide (OsO₄) in combination with a chiral ligand, typically derived from dihydroquinine or dihydroquinidine, to direct the enantioselectivity of the reaction. nih.govorganic-chemistry.org

For the synthesis of β-hydroxyasparagine derivatives, α,β-unsaturated esters such as cinnamates are ideal substrates. nih.govnih.gov A notable application of this reaction uses (E)-4-methoxycinnamate, where the methoxy-phenyl group functions as a masked precursor to the side-chain carboxyl group. nih.gov A key feature of the SAAH is that the regioselectivity of the addition can often be controlled by the choice of the chiral ligand; for instance, using PHAL and AQN-derived ligands can lead to opposite regio-selection without compromising enantioselectivity. organic-chemistry.org

| Component | Role in the Reaction |

|---|---|

| Alkene (e.g., Cinnamate) | Substrate for the addition reaction. |

| Osmium Tetroxide (OsO₄) | Catalyst for the aminohydroxylation. nih.govorganic-chemistry.org |

| Chiral Ligand (e.g., (DHQ)₂PHAL) | Induces enantioselectivity and can influence regioselectivity. organic-chemistry.org |

| Nitrogen Source (e.g., Chloramine-T) | Provides the amine functionality. organic-chemistry.org |

An efficient and scalable asymmetric synthesis of orthogonally protected L-threo-β-hydroxyasparagine has been developed starting from L-aspartic acid, a readily available component of the chiral pool. nih.gov This method relies on a highly stereoselective conversion of L-aspartic acid to L-threo-β-hydroxyaspartic acid. nih.govnih.govthieme-connect.com

A crucial step in this sequence is the iodocyclization of a 3-benzoylaminoaspartic acid derivative. nih.govnih.govthieme-connect.com This reaction proceeds through an intermediate oxazoline dicarboxylate, which is subsequently hydrolyzed to furnish L-threo-β-hydroxyaspartic acid with high efficiency. nih.govnih.govthieme-connect.com From this free β-hydroxy-α-amino acid, the target protected asparagine can be synthesized through a sequence of steps including esterification, protection of the amino group (e.g., with a Boc group), aminolysis to form the side-chain amide, and protection of the newly freed carboxyl group. nih.gov This synthetic route is robust and suitable for producing various orthogonally protected asparagine derivatives on a multi-gram scale. nih.govnih.gov

Divergent synthesis is a strategy that enables the creation of multiple structurally related compounds from a single, common intermediate. This approach has been successfully applied to the synthesis of L-threo-β-hydroxyaspartate derivatives. nih.govresearchgate.net The strategy begins with the creation of a common chiral intermediate, such as a trans-oxazolidine dicarboxylate, which is designed with orthogonal protecting groups. nih.govresearchgate.net

Stereoselective Preparation of Specific Diastereomers (e.g., threo vs. erythro)

The relative stereochemistry of the α-amino and β-hydroxyl groups in β-hydroxyasparagine defines its diastereomeric form, designated as either threo or erythro. The selective synthesis of each diastereomer is crucial as their incorporation into peptides can significantly influence conformation and biological activity.

A foundational strategy for the stereospecific synthesis of β-hydroxy-DL-aspartic acid diastereomers involves the use of cyclic precursors where the stereochemistry of the final product is dictated by the geometry of the starting material. The erythro and threo-isomers of β-hydroxy-DL-aspartic acid have been synthesized stereospecifically from trans- and cis-epoxysuccinic acid, respectively researchgate.net. In these syntheses, the epoxide ring is opened by a nitrogen nucleophile, such as benzylamine, followed by catalytic hydrogenolysis of the resulting N-benzyl derivative to yield the free amino acid. The stereochemistry of the epoxide starting material directly translates to the relative stereochemistry of the final product.

While chemical synthesis can provide access to both diastereomers, it is noteworthy that biological systems can exhibit a preference. For instance, while many aspartic acid/asparagine hydroxylases yield the erythro-isomer, in vitro hydroxylation of specific protein fragments has been shown to produce the threo-isomer, indicating a biological preference in certain contexts researchgate.net.

Table 1: Stereoselective Synthesis of β-Hydroxyaspartic Acid Diastereomers

| Starting Material | Diastereomer Formed | Key Transformation |

|---|---|---|

| trans-Epoxysuccinic acid | erythro | Epoxide ring opening with a nitrogen nucleophile |

| cis-Epoxysuccinic acid | threo | Epoxide ring opening with a nitrogen nucleophile |

Orthogonal Protection Strategies for Solid Phase Peptide Synthesis

The incorporation of β-hydroxyasparagine into peptides using Solid Phase Peptide Synthesis (SPPS) necessitates a sophisticated protecting group strategy to mask the various reactive functional groups: the α-amino group, the α-carboxyl group, the side-chain amide, and the β-hydroxyl group. The concept of orthogonality is paramount, ensuring that each protecting group can be removed under specific conditions without affecting the others iris-biotech.denih.gov.

In modern SPPS, the most widely adopted orthogonal protection scheme is the Fmoc/tBu strategy iris-biotech.de. This strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the Nα-amino function and acid-labile groups for the permanent protection of the side chains nih.gov.

For β-hydroxyasparagine, a typical orthogonal protection scheme would involve:

Nα-amino group: Protected with the Fmoc group, which is removed at each step of peptide elongation using a mild base, typically piperidine in DMF iris-biotech.de.

Side-chain functional groups (amide and hydroxyl): Protected with acid-labile groups such as the tert-butyl (tBu) group. These groups are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis during the final deprotection and cleavage from the solid support, typically with strong acids like trifluoroacetic acid (TFA) iris-biotech.de.

The judicious choice of these protecting groups ensures that the integrity of the growing peptide chain is maintained and that side reactions are minimized. The development of orthogonally protected L-threo-β-hydroxyasparagine has been a key focus, enabling its seamless incorporation into complex peptides researchgate.netnih.gov.

Table 2: Common Orthogonal Protecting Groups in Fmoc-based SPPS of β-Hydroxyasparagine-containing Peptides

| Functional Group | Protecting Group | Deprotection Condition | Orthogonality |

|---|---|---|---|

| Nα-Amino | Fmoc | Base (e.g., Piperidine) | Removed at each cycle |

| β-Hydroxyl | tBu (tert-butyl) | Strong Acid (e.g., TFA) | Stable to base, removed at the end |

| Side-chain Amide | Trt (Trityl) | Mild Acid | Can offer differential removal if needed |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic approaches combine the strengths of traditional organic synthesis with the high selectivity and efficiency of enzymatic transformations. This hybrid strategy is particularly advantageous for the synthesis of complex molecules with multiple stereocenters, such as β-hydroxyasparagine.

Coupling of Chemical and Enzymatic Resolution Steps

A powerful chemoenzymatic strategy for obtaining enantiomerically pure β-hydroxyasparagine involves the chemical synthesis of a racemic mixture followed by enzymatic kinetic resolution. In kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the two enantiomers nih.gov.

For instance, a racemic mixture of a β-hydroxyasparagine precursor can be subjected to an enzymatic reaction, such as hydrolysis or acylation, catalyzed by a lipase. Lipases are frequently employed for their ability to discriminate between enantiomers nih.govmdpi.com. The enzyme will preferentially catalyze the reaction of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the reacted and unreacted enantiomers can then be separated chemically. This approach has been successfully applied to the synthesis of various chiral β-hydroxy acids and their derivatives figshare.com.

Advantages for Stereocontrol and Efficiency

High Stereoselectivity: Enzymes are chiral catalysts and often exhibit exquisite stereoselectivity, acting on only one enantiomer or diastereomer of a substrate. This high degree of selectivity can be difficult and costly to achieve with purely chemical methods biorxiv.org. This allows for the production of enantiomerically pure compounds, which is often a critical requirement for biologically active molecules mdpi.com.

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions under mild conditions of temperature and pH. This avoids the need for harsh reagents and extreme temperatures often required in chemical synthesis, which can lead to side reactions and degradation of sensitive functional groups.

Analytical and Characterization Techniques in β Hydroxyasparagine Research

Chromatographic Methods (e.g., High-Performance Liquid Chromatography, Gas Chromatography–Mass Spectrometry) for Identification and Quantification

Chromatographic techniques are fundamental for separating β-hydroxyasparagine from complex biological samples and quantifying its presence.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the analysis of amino acids like β-hydroxyasparagine. A common approach involves pre-column derivatization to enhance the detection of the amino acid. In one established method, amino acids in a sample, such as deproteinized human urine, are derivatized with o-phthalaldehyde (B127526) (OPA) and N-acetyl-l-cysteine (NAC). nih.gov The resulting fluorescent derivatives are then separated using reversed-phase HPLC. nih.gov

This technique was successfully used to identify an unknown amino acid in human urine that was found to be a substrate of D-serine dehydratase. nih.gov The analysis showed a distinct peak for the derivatized compound which disappeared after enzymatic treatment, aiding in its initial identification. nih.gov

| Parameter | Description |

| System | High-Performance Liquid Chromatography (HPLC) |

| Column | ODS (Octadecylsilane) Column (e.g., Mightysil RP-18 GP-II) nih.gov |

| Derivatization | Pre-column derivatization with o-phthalaldehyde (OPA) and N-acetyl-l-cysteine (NAC) nih.gov |

| Detection | Fluorescence Detector nih.gov |

| Excitation Wavelength | 350 nm nih.gov |

| Emission Wavelength | 450 nm nih.gov |

Gas Chromatography–Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for amino acid analysis, though it requires a critical derivatization step to increase the volatility of these polar compounds. sigmaaldrich.com For amino acids such as β-hydroxyasparagine, derivatization is necessary to convert the non-volatile zwitterionic form into a thermally stable and volatile derivative suitable for gas chromatography. sigmaaldrich.com

Common derivatization strategies include silylation or reactions with reagents like alkyl chloroformates or anhydrides. sigmaaldrich.comnih.govresearchgate.net While specific protocols for β-hydroxyasparagine are not extensively detailed, the general principle involves replacing active hydrogens on the amino, carboxyl, and hydroxyl groups with nonpolar moieties. sigmaaldrich.com Following separation by GC, the mass spectrometer provides detailed mass information that can confirm the identity of the compound. This technique is particularly valuable for confirming structures after initial isolation by other methods like HPLC. researchgate.net

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise chemical structure and stereochemistry of β-hydroxyasparagine.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the structural elucidation of β-hydroxyasparagine by providing accurate molecular mass information. pioneerpublisher.com In research identifying a novel substrate for D-serine dehydratase in urine, mass spectrometry was used to determine the molecular weight of the unknown compound. nih.gov The amino acid was derivatized with 6-aminoquinolyl-carbamyl (AQC), and the resulting product was analyzed. nih.gov

Tandem mass spectrometry (MS/MS) analysis of the parent ion showed a characteristic daughter ion with a mass-to-charge ratio (m/z) of 171, which corresponds to the AQC moiety. nih.gov This fragmentation confirmed the molecule was an AQC-derivatized amino acid. From this, the molecular mass of the underivatized amino acid was calculated to be 148.1, which is consistent with the molecular mass of β-hydroxyasparagine. nih.gov This evidence was crucial in identifying the unknown urinary amino acid as β-hydroxyasparagine. nih.gov

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including amino acids and their derivatives. uoc.grnih.gov Techniques such as 1H NMR and 2D NMR (e.g., COSY, TOCSY) allow for the determination of the connectivity of atoms within a molecule by analyzing the interactions between nuclear spins. uoc.gr For a molecule like β-hydroxyasparagine, NMR can confirm the presence and location of the hydroxyl group on the β-carbon and is essential for determining its stereochemistry (e.g., erythro or threo configuration). While specific NMR spectral data for isolated β-hydroxyasparagine is not detailed in the available research, NMR remains a principal analytical method for the definitive structural confirmation of such novel amino acids. nih.govresearchgate.net

Enzymatic Assays for Activity and Inhibition Studies (e.g., D-Serine Dehydratase, Serine Racemase Assays)

Enzymatic assays are crucial for understanding the biological roles of β-hydroxyasparagine, particularly its interactions with enzymes involved in amino acid metabolism.

D-Serine Dehydratase Assay

Research has identified l-erythro-β-hydroxyasparagine as a novel substrate for the Zn²⁺-dependent D-serine dehydratase (DSD). nih.govnih.gov An assay to demonstrate this activity involved incubating human urine samples, which contain β-hydroxyasparagine, with DSD isolated from Saccharomyces cerevisiae (Dsd1p). nih.gov The reaction mixtures were then analyzed by HPLC. The results showed that the chromatographic peak corresponding to β-hydroxyasparagine disappeared in the samples treated with Dsd1p, confirming that the enzyme degrades the compound. nih.gov This α,β-elimination reaction is the characteristic function of DSD. nih.govresearchgate.net

Serine Racemase Assays

L-erythro-β-hydroxyasparagine has been identified as a potent inhibitor of mammalian serine racemase (SR), the enzyme responsible for synthesizing D-serine. nih.gov The inhibitory effect was studied using a coupled enzymatic assay. nih.gov In this assay, the β-elimination activity of mouse serine racemase on its natural substrate, L-serine, is monitored. The pyruvate (B1213749) produced from L-serine dehydration is converted to lactate (B86563) by lactic dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH consumption is followed spectrophotometrically at 340 nm. nih.gov

The assay was performed in the presence of varying concentrations of l-erythro-β-hydroxyasparagine (0, 50, 100, and 200 µM). nih.gov Kinetic analysis revealed that l-erythro-β-hydroxyasparagine acts as a mixed-mode inhibitor of serine racemase with a determined inhibition constant (Ki) of 40 ± 6 µM. nih.gov This inhibitory potency is significant as the concentration of β-hydroxyasparagine found in urine is around 50 µM. dundee.ac.uknih.gov

| Analyte/Enzyme | Parameter | Value |

| L-Serine / Mouse Serine Racemase | Km | 3.5 ± 0.4 mM nih.gov |

| kcat | 97 ± 4 min⁻¹ nih.gov | |

| l-erythro-β-hydroxyasparagine / Mouse Serine Racemase | Mode of Inhibition | Mixed-mode nih.gov |

| Ki | 40 ± 6 µM nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.